molecular formula C13H14ClN3S B15116625 1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine

1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine

Katalognummer: B15116625
Molekulargewicht: 279.79 g/mol
InChI-Schlüssel: QJILBTMBKDKVMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-chlorophenyl group and a 1,3-thiazol-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 2-chlorophenylpiperazine with a thiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chlorophenyl)piperazine: Lacks the thiazole ring, which may result in different biological activities.

    4-(1,3-Thiazol-2-yl)piperazine: Lacks the chlorophenyl group, which may affect its chemical reactivity and applications.

Uniqueness

1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine is unique due to the presence of both the chlorophenyl and thiazole groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.

Eigenschaften

Molekularformel

C13H14ClN3S

Molekulargewicht

279.79 g/mol

IUPAC-Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-1,3-thiazole

InChI

InChI=1S/C13H14ClN3S/c14-11-3-1-2-4-12(11)16-6-8-17(9-7-16)13-15-5-10-18-13/h1-5,10H,6-9H2

InChI-Schlüssel

QJILBTMBKDKVMY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.